12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one
Description
Properties
IUPAC Name |
12-propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-2-8-16-9-7-15-13(12(16)17)3-5-14(6-4-13)18-10-11-19-14/h15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUIUBWCLQCOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC2(C1=O)CCC3(CC2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one typically involves:
- Formation of the spirocyclic core structure.
- Introduction of the propyl group.
- Functional group modifications to yield the final compound.
The synthetic routes often utilize multicomponent reactions and transition metal-catalyzed cyclizations, especially palladium-catalyzed intramolecular allylation reactions, to achieve the spirocyclic diketopiperazine framework under mild and stereocontrolled conditions.
Multicomponent Reaction Approach: Ugi Reaction
A key step in the preparation is the use of the Ugi four-component reaction (Ugi-4CR) to form versatile precursors that contain the necessary functional groups for subsequent cyclization.
Procedure A (GP-A): Ugi Precursors Synthesis
- Reactants: Aldehyde, amine, carboxylic acid, and isocyanide in methanol.
- Conditions: Stirring at room temperature for 24 hours.
- Outcome: Formation of Ugi adducts that serve as substrates for cyclization.
This step allows for modular assembly of complex molecules with high diversity in substituents, including the propyl group.
Intramolecular Tsuji–Trost Allylation for Spirocyclic Core Formation
The critical cyclization step to form the spirocyclic diketopiperazine core is achieved through an intramolecular palladium-catalyzed Tsuji–Trost allylation reaction.
- Catalysts: Pd2(dba)3 combined with chiral ligands for enantioselectivity or dppe for racemic mixtures.
- Solvent: Dioxane.
- Conditions: Room temperature to 50 °C, reaction times vary from overnight to several hours.
- Mechanism: Proceeds via a π-allylpalladium intermediate, followed by nucleophilic attack by the deprotonated amide nitrogen, resulting in C–N bond formation and cyclization.
Procedure B (GP-B): Enantioselective Cyclization
- Pd2(dba)3 (0.05 equiv) and chiral ligand L4 (0.2 equiv) pre-stirred in dioxane.
- Dropwise addition of Ugi precursor solution.
- Stirring overnight at room temperature.
- Purification by silica gel chromatography.
Procedure C (GP-C): Racemic Cyclization
- Pd2(dba)3 (0.05 equiv) and dppe (0.1 equiv) in dioxane.
- Stirring at 50 °C until full conversion.
- Purification as above.
This methodology allows high yields and excellent stereocontrol, essential for the preparation of biologically relevant spirocyclic compounds.
Oxidation to Prepare Carboxylic Acid Intermediates
The preparation of carboxylic acid components for the Ugi reaction can involve selective oxidation of alcohol precursors.
Procedure D (GP-D): Oxidation
- Starting material: Corresponding alcohol.
- Catalysts: CuBr, 2,2′-bipyridine, 6-tetramethylpiperidine-1-oxyl (TEMPO), and 4-(dimethylamino)pyridine.
- Solvent: Acetonitrile.
- Conditions: Oxygen atmosphere, room temperature, overnight stirring.
- Outcome: Conversion of alcohols to carboxylic acids with high efficiency.
This step is crucial for preparing the acid component in the multicomponent Ugi reaction.
Summary of Preparation Steps and Conditions
| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Ugi Four-Component Reaction | Aldehyde, amine, carboxylic acid, isocyanide | Methanol, rt, 24 h | Ugi adduct precursor |
| 2 | Intramolecular Tsuji–Trost Allylation (Enantioselective) | Pd2(dba)3, chiral ligand L4 | Dioxane, rt, overnight | Spirocyclic diketopiperazine (enantioenriched) |
| 3 | Intramolecular Tsuji–Trost Allylation (Racemic) | Pd2(dba)3, dppe | Dioxane, 50 °C | Spirocyclic diketopiperazine (racemic) |
| 4 | Oxidation of Alcohol to Acid | CuBr, bipyridine, TEMPO, DMAP, O_2 | Acetonitrile, rt, overnight | Carboxylic acid for Ugi reaction |
Research Findings and Analysis
- The intramolecular Tsuji–Trost reaction is highly efficient for constructing the spirocyclic core of this compound with high yields and stereoselectivity.
- Use of chiral ligands in palladium catalysis enables enantioselective synthesis, which is valuable for producing biologically active compounds with defined stereochemistry.
- The Ugi multicomponent reaction provides a versatile and modular approach to assemble complex precursors with diverse substituents, including the propyl group.
- Oxidation protocols using copper/TEMPO catalysis under oxygen atmosphere offer mild and selective conversion of alcohols to carboxylic acids, essential for preparing starting materials.
- Industrial scale-up may employ continuous flow reactors to maintain consistent quality and yield during the multi-step synthesis.
Chemical Reactions Analysis
12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of the original compound.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Compound A : 1,4-Dioxa-9,12-diaza-dispiro[4.2.5.2]pentadecan-13-one
- Structural Difference : Lacks the propyl group at position 12 but shares the dioxa-diaza spiro framework.
- Synthesis : Synthesized via trifluoroacetylation of the parent spiro compound using trifluoroacetic anhydride and N-methylmorpholine in 2-methyltetrahydrofuran .
- Applications : Serves as a precursor for quinazoline derivatives with pharmacological properties .
Compound B : 1,8-Dioxadispiro[5.0.5.3]pentadecan-13-one (CAS: 920758-16-3)
- Structural Difference : Features a 1,8-dioxa arrangement instead of 1,4-dioxa, altering ring strain and reactivity.
Physicochemical Properties :
Property Value Boiling Point 370.7±27.0 °C (Predicted) Density 1.13±0.1 g/cm³ (20°C) Molecular Formula C₁₃H₂₀O₃ Molecular Weight 224.30 g/mol - Stereochemistry : Rel-(6R,7S) configuration impacts its interaction with biological targets .
Compound C : Bicyclo[11.2.0]pentadecan-13-one
- Structural Difference : A bicyclic system lacking nitrogen atoms but retaining the 13-keto group.
- Synthesis: Derived via catalytic hydrogenation of α,β-unsaturated cyclobutanones over Pd/C .
- Applications : Intermediate in muscone (musk fragrance) synthesis .
Reactivity and Functionalization
- However, it may also increase metabolic instability compared to halogenated analogs (e.g., trifluoroacetyl derivatives in Compound A) .
- Trifluoroacetyl Analogs (e.g., Compound A) : The electron-withdrawing trifluoroacetyl group stabilizes intermediates during ring-opening reactions, enabling precise stereochemical control in quinazoline synthesis .
Biological Activity
12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one is a complex organic compound characterized by its unique spirocyclic structure and multiple functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following properties:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₂₄N₂O₃ |
| CAS Number | 2204587-59-5 |
| InChI Key | WSUIUBWCLQCOJF-UHFFFAOYSA-N |
The compound features a spirocyclic core that contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) tested the compound against Staphylococcus aureus and Escherichia coli:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound has potential as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The compound is also being investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7.
The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : It activates caspase pathways associated with programmed cell death.
- Alteration of Metabolic Pathways : The compound affects glycolytic pathways in cancer cells, reducing energy supply.
Comparison with Similar Compounds
When compared to other spirocyclic compounds with known biological activities, this compound shows enhanced potency and specificity due to its unique structural features.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 12-Propyl-1,4-dioxa... | High | Moderate |
| 1,4-Dioxa-9,12-diazadispiro... | Moderate | Low |
| Spirocyclic ketone | Low | Moderate |
Q & A
Q. How should researchers integrate computational chemistry into mechanistic studies of ring-forming reactions?
- Methodological Answer : Combine molecular dynamics (MD) simulations of transition states with experimental kinetics (e.g., Eyring plots). QM/MM hybrid methods model solvent effects on cyclization barriers. Validate with isotopic labeling (e.g., 18O tracing) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
